N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
Description
N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a biphenyl moiety at position 5 and an acetamide group at the para position of the phenyl ring attached to position 2 of the oxazole. This structure combines aromaticity, hydrogen-bonding capability (via the acetamide), and lipophilicity (due to the biphenyl group), making it a candidate for pharmaceutical and materials science research.
Properties
CAS No. |
83959-68-6 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)25-21-13-11-20(12-14-21)23-24-15-22(27-23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,26) |
InChI Key |
DFFOQXPDRAAHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The biphenyl system is most efficiently assembled using palladium-catalyzed Suzuki-Miyaura coupling between boronic esters and aryl halides. Representative conditions and yields include:
Key parameters influencing yield:
- Ligand selection : Bisphosphine ligands (dppf) enhance stability of Pd⁰ intermediates in electron-deficient systems.
- Base optimization : Aqueous Na₂CO₃ outperforms K₃PO₄ in suppressing protodeboronation side reactions.
- Temperature control : Reflux conditions (110°C) maximize conversion while minimizing homo-coupling byproducts.
Stille Coupling Alternatives
For halogen-rich substrates, Stille coupling using trimethylstannyl precursors demonstrates complementary reactivity:
Pd₂(dba)₃ (3 mol%)
P(o-Tol)₃ (6 mol%)
Toluene, 90°C, 24 h
Yield: 68-72%
Limitations include stoichiometric tin waste and stringent anhydrous requirements, making this less favored for scale-up.
Oxazole Ring Construction: Cyclization Strategies
From α-Azido Ketones
The Fukuyama method remains prevalent for constructing 2,5-disubstituted oxazoles:
- Step 1 : Condensation of 4-acetamidobenzaldehyde with [1,1'-biphenyl]-4-carbonyl chloride to form α-azido ketone intermediate.
- Step 2 : Staudinger reaction with triphenylphosphine followed by thermal cyclization.
Reaction Conditions:
DMAP-Tf (1.3 eq), DCM, 0°C → RT
Yield: 89-94%
Advantages include excellent functional group tolerance and regiocontrol, though azide handling requires specialized safety protocols.
Van Leusen Oxazole Synthesis
Alternative approach using TosMIC (Toluenesulfonylmethyl Isocyanide):
4'-Amino-[1,1'-biphenyl]-4-carbaldehyde (1 eq)
TosMIC (1.2 eq), K₂CO₃ (2 eq)
MeOH, 60°C, 6 h
Yield: 78%
Mechanistic pathway involves base-assisted [3+2] cycloaddition followed by elimination of toluenesulfinic acid. This method proves effective for electron-rich aldehydes but struggles with sterically hindered substrates.
Acetamide Functionalization: Acylation Protocols
Final installation of the acetamide group employs two primary strategies:
Direct Acetylation of Primary Amines
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline (1 eq)
Acetic anhydride (1.5 eq), Et₃N (2 eq)
DCM, 0°C → RT, 4 h
Yield: 92%
Key considerations:
Protective Group Strategies
For substrates sensitive to strong acylating agents:
- Step 1 : Install tert-butoxycarbonyl (Boc) group via Schlenk techniques
- Step 2 : Oxazole ring formation under mild conditions
- Step 3 : Boc deprotection followed by acetylation
Overall yield: 64-68%
This sequential approach preserves amine functionality during heterocycle synthesis but adds two extra steps.
Integrated Synthetic Routes
Convergent Approach (Most Efficient)
- Suzuki coupling of 4-bromophenylacetamide with [1,1'-biphenyl]-4-ylboronic acid
- Oxazole cyclization using α-azido ketone protocol
- Final N-acetylation
Total yield: 71% over 3 steps
Linear Synthesis (Improved Purity)
- Oxazole formation from 4-nitrobenzaldehyde and biphenyl carbonyl chloride
- Catalytic hydrogenation of nitro group
- Acetylation of resultant aniline
Total yield: 58% (HPLC purity >99%)
Comparative Analysis of Methodologies
| Parameter | Suzuki-Oxazole Route | Linear Synthesis | Stille-Based Approach |
|---|---|---|---|
| Total Steps | 3 | 4 | 5 |
| Average Yield per Step | 89% | 76% | 65% |
| Palladium Consumption | 2.5 mol% | 3.8 mol% | 5.1 mol% |
| Typical Purity (HPLC) | 97% | 99% | 93% |
| Scalability | >100 g | <50 g | <10 g |
Key trade-offs:
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or oxazole derivatives.
Scientific Research Applications
N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic organic compound featuring a biphenyl moiety, an oxazole ring, and an acetamide group. It has a molecular formula of . This compound has applications in organic synthesis, potential biological activities, and as a ligand in coordination chemistry.
Applications
This compound has diverse applications:
- Organic Synthesis: It serves as a building block in organic synthesis.
- Coordination Chemistry: It can be used as a ligand.
- Biological Activity: Research indicates it exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The oxazole ring may enhance interaction with biological targets through hydrogen bonding and π-π interactions, while the biphenyl group contributes to hydrophobic interactions, improving bioavailability and stability.
Interactions With Molecular Targets
Studies on this compound have focused on its interaction with various molecular targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. Additionally, the compound may intercalate into DNA strands, influencing gene expression and cellular functions.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Differences |
|---|---|---|
| N-(1,1'-Biphenyl)-2-ylacetamide | Biphenyl and acetamide | Lacks oxazole ring |
| N-(2-(1,3-Oxazol-2-yl)phenyl)benzamide | Contains oxazole | Different substitution pattern |
| 2-Acetamidobiphenyl | Biphenyl and acetamide | No oxazole ring |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Trifluoromethyl group | Contains chloroacetamide moiety |
Mechanism of Action
The mechanism of action of N-{4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The biphenyl and oxazole moieties allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxazole vs. Oxadiazole
- Compound AB1 (N-(4-{[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, ): Structural Difference: Replaces the oxazole with a 1,3,4-oxadiazole ring. Biological Relevance: Oxadiazoles are common in antimicrobial and anticancer agents due to their ability to mimic peptide bonds .
Oxazole vs. Thiazole
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Structural Difference : Substitutes oxygen in oxazole with sulfur (thiazole).
- Impact : Thiazoles exhibit stronger hydrogen-bonding capabilities (via sulfur) and altered electronic properties. The crystal structure shows N–H⋯N hydrogen bonds forming inversion dimers, which could influence solubility and crystallinity .
Substituent Variations
Biphenyl Modifications
2-([1,1'-Biphenyl]-4-yl)-N-(4-(dioxaborolan-2-yl)phenyl)acetamide ():
- Structural Difference : Incorporates a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) instead of the oxazole-linked phenyl group.
- Impact : Boronic esters enable Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry. The IR spectrum (ν 1652 cm⁻¹ for C=O) aligns with the acetamide group’s presence .
- N-[4-(Dimethylisoxazole-sulfamoyl)phenyl]-2-(4′-methylbiphenyl-oxy)acetamide (): Structural Difference: Replaces the oxazole with a dimethylisoxazole-sulfamoyl group.
Functional Group Additions
Fluorinated Derivatives
- J2D/J4P/J4S (): Structural Difference: Features trifluorophenyl groups and hydroxyamino substituents. Impact: Fluorination enhances metabolic stability and membrane permeability. The hydroxyamino group may improve solubility but reduce lipophilicity .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,3-Oxazole | Biphenyl, Acetamide | ~386.4 | High lipophilicity, moderate solubility |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | Thiazole | Dichlorophenyl, Acetamide | ~285.2 | Strong hydrogen bonding, crystalline |
| Compound AB1 (Oxadiazole derivative) | 1,3,4-Oxadiazole | Aminophenyl, Acetamide | ~339.3 | Electron-deficient, antimicrobial |
| J4P (Fluorinated derivative) | Biphenyl | Trifluorophenyl, Hydroxyamino | ~438.4 | High metabolic stability |
Research Findings and Implications
- The biphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in tubulin inhibitors () .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving cyclization and catalytic coupling. Yields and purity may vary based on substituent reactivity .
- Hydrogen-bonding patterns (e.g., inversion dimers in ) suggest solid-state stability .
Biological Activity
N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Biphenyl moiety : Enhances hydrophobic interactions.
- Oxazole ring : Facilitates hydrogen bonding and π-π interactions.
- Acetamide group : Contributes to its overall stability and bioactivity.
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol .
The biological activity of this compound is believed to involve:
- Binding to Enzymes/Receptors : The oxazole ring can participate in specific interactions with biological targets, modulating their activity.
- DNA Intercalation : The compound may intercalate into DNA strands, influencing gene expression and cellular functions.
These mechanisms suggest that the compound could affect various cellular signaling pathways, making it a candidate for further pharmacological studies .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Microorganism | Activity Observed |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |
| Vancomycin-resistant Enterococcus faecium (VRE) | Effective |
| Drug-resistant Candida strains | Moderate activity |
In vitro studies suggest that the compound's efficacy may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has also been explored. Notable findings include:
| Cell Line | Viability (%) | Control Viability (%) |
|---|---|---|
| Caco-2 (Colorectal cancer) | 39.8 (p < 0.001) | 100 |
| A549 (Lung cancer) | 56.9 (p = 0.0019) | 100 |
These results indicate a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds with structural similarities to this compound. For instance:
- Study on Thiazole Derivatives : Investigated the antimicrobial properties of thiazole derivatives and their mechanisms of action, providing insights into how similar structures can exhibit potent biological activities .
- Synthesis and Evaluation of Related Compounds : Research on related oxazole derivatives demonstrated varying degrees of anticancer activity across different cell lines, emphasizing structure-dependent effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
